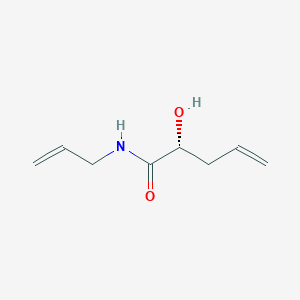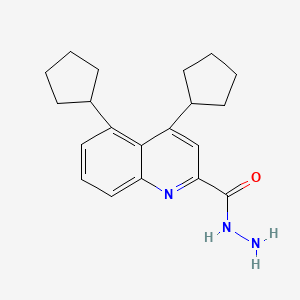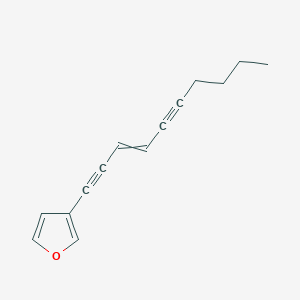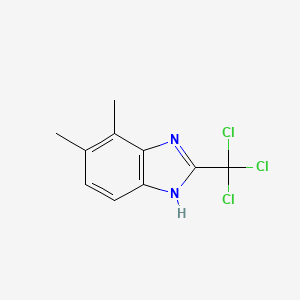
4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trichloromethyl group and dimethyl substitutions on the benzimidazole ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with trichloroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane: Shares the trichloromethyl group but differs in the core structure.
4,5-Dimethyl-1,2-phenylenediamine: Similar in terms of the dimethyl substitutions but lacks the trichloromethyl group.
Uniqueness: 4,5-Dimethyl-2-(trichloromethyl)-1H-benzimidazole is unique due to the combination of the benzimidazole core with the trichloromethyl and dimethyl substitutions. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
827042-57-9 |
|---|---|
分子式 |
C10H9Cl3N2 |
分子量 |
263.5 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9Cl3N2/c1-5-3-4-7-8(6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI 键 |
HHMVFOMOMUMHJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C(Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


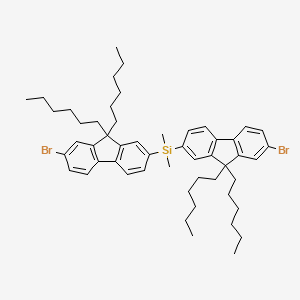
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
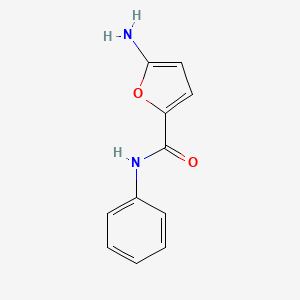
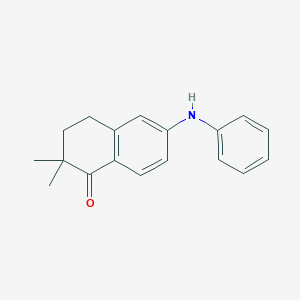

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
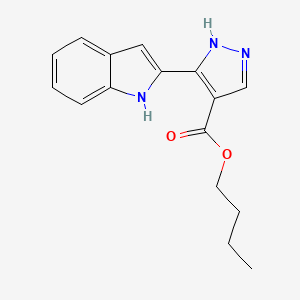
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
